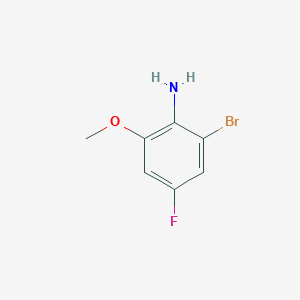

2-Bromo-4-fluoro-6-methoxyaniline

Description

Significance of Aniline (B41778) Derivatives as Synthons in Organic Chemistry and Medicinal Science

Aniline and its derivatives are pivotal in the synthesis of numerous organic compounds. wikipedia.org Their amino group can be readily transformed into a variety of other functionalities, such as diazonium salts, which are valuable intermediates for introducing halogens, hydroxyl groups, and cyano groups into an aromatic ring. wikipedia.orgatamanchemicals.com This versatility makes aniline derivatives indispensable in the production of dyes, agrochemicals, and polymers. geeksforgeeks.org

In the realm of medicinal chemistry, the aniline scaffold is a common feature in many therapeutic agents. ontosight.ainih.govontosight.ai For instance, the well-known analgesic paracetamol is synthesized from an aniline derivative. sci-hub.se The ability of the amino group to form hydrogen bonds is crucial for the interaction of these molecules with biological targets like enzymes and receptors. researchgate.net The modification of the aniline ring with different substituents allows for the optimization of a drug's pharmacokinetic and pharmacodynamic properties. nih.govontosight.ai

The Unique Role of Halogen and Methoxy (B1213986) Substituents in Chemical Reactivity

The introduction of halogen and methoxy groups onto the aniline ring profoundly alters its chemical reactivity. msu.edu Halogens, such as bromine and fluorine, are electron-withdrawing groups due to their high electronegativity. msu.edu This inductive effect decreases the electron density of the benzene (B151609) ring, making the aniline derivative less susceptible to electrophilic aromatic substitution. chemistrysteps.com However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance, a phenomenon that can stabilize the intermediate carbocation formed during electrophilic substitution. msu.edu This interplay between inductive and resonance effects is a key determinant of the reactivity and regioselectivity of reactions involving halogenated anilines.

The methoxy group (-OCH3), on the other hand, is a strong electron-donating group through resonance, while it exhibits a weaker electron-withdrawing inductive effect. quora.comstackexchange.comquora.com The net result is an increase in the electron density of the benzene ring, making the aniline derivative more reactive towards electrophilic substitution, particularly at the ortho and para positions. chemistrysteps.com This activating effect is crucial in many synthetic transformations. msu.edu The presence of both halogen and methoxy substituents on an aniline ring, as in 2-Bromo-4-fluoro-6-methoxyaniline, creates a complex electronic environment that can be exploited for selective chemical modifications.

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-6-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMMTCDRRUCXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288330 | |

| Record name | 2-Bromo-4-fluoro-6-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354574-32-6 | |

| Record name | 2-Bromo-4-fluoro-6-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354574-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-6-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluoro-6-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Fluoro 6 Methoxyaniline

Direct Synthesis Approaches

Direct approaches aim to introduce the bromine, fluorine, and methoxy (B1213986) groups onto the aromatic ring in separate, sequential steps, starting from a simpler aniline (B41778) derivative. The success of these methods hinges on the ability to control the position of each new substituent.

The introduction of a bromine atom at the C2 position, ortho to the amino group, is a key step that requires careful selection of the brominating agent and reaction conditions to overcome competing side reactions. Starting from a precursor such as 4-fluoro-6-methoxyaniline, the powerful ortho, para-directing influence of the amino group is leveraged. With the para position (C4) and one ortho position (C6) blocked by the fluoro and methoxy groups respectively, bromination is directed to the vacant C2 position.

Several reagents have been effectively used for the regioselective bromination of anilines and related electron-rich aromatic compounds.

N-Bromosuccinimide (NBS): This reagent is widely used for the selective bromination of activated aromatic rings. chemicalbook.com The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF). chemicalbook.com For the synthesis of related compounds like 2-bromo-4-fluoro-5-methoxyaniline, NBS has been used under controlled acidic conditions.

Copper(II) Bromide: A method utilizing copper(II) bromide (CuBr₂) in an ionic liquid has been shown to achieve high yields and regioselectivity for the para-bromination of many unprotected anilines. beilstein-journals.orgresearchgate.net While this method typically favors the para position, its application to a substrate where the para position is blocked could effectively direct bromination to an available ortho site. These reactions are conducted under mild conditions, often at room temperature. beilstein-journals.orgresearchgate.net

Hydrobromic Acid/Hydrogen Peroxide: A combination of hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂) serves as an effective source of electrophilic bromine. google.com This system has been used for the bromination of acetylated anilines at temperatures between 30°C and 60°C. google.com

| Reagent System | Typical Conditions | Key Features |

| N-Bromosuccinimide (NBS) | DMF or CH₂Cl₂ solvent, often at 0-25°C | Mild conditions, good selectivity for activated rings. chemicalbook.com |

| Copper(II) Bromide (CuBr₂) | Ionic liquid solvent, room temperature | High yield, high regioselectivity, mild conditions. beilstein-journals.orgresearchgate.net |

| HBr / H₂O₂ | Aqueous or biphasic system, 30-60°C | In-situ generation of bromine, avoids handling pure Br₂. google.comgoogle.com |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Methylene chloride, -10°C to room temp. | Provides a solid source of electrophilic bromine, high yields reported for related anilines. prepchem.com |

Introducing a fluorine atom onto an aromatic ring is often accomplished using electrophilic fluorinating agents. In a direct synthesis context, one might start with a precursor such as 2-bromo-6-methoxyaniline (B1361550) and introduce the fluorine atom at the C4 position, which is para to the strongly directing amino group.

The development of potent electrophilic fluorinating reagents has made such transformations more accessible. nih.gov

N-Fluorobenzenesulfonimide (NFSI): NFSI is a common electrophilic fluorine source. Its reaction with electron-rich aromatic substrates can be catalyzed by transition metals. For instance, nickel-catalyzed fluorination using NFSI has been reported for various aromatic compounds. nih.gov

Selectfluor® (F-TEDA-BF₄): This is another widely used and commercially available electrophilic fluorinating agent. Catalytic systems, often involving Lewis acids or transition metals, are employed to enhance its reactivity and control selectivity. nih.gov

The direct fluorination of highly activated systems like anilines must be carefully controlled to prevent side reactions. The choice of catalyst, solvent, and reaction temperature is critical for achieving high yield and the desired regioselectivity. nih.gov

The methoxy group can be introduced through the methylation of a corresponding phenol (B47542). This route would presuppose the synthesis of a 2-bromo-4-fluoro-6-aminophenol precursor. The conversion of the phenolic hydroxyl group to a methoxy ether is a standard and high-yielding reaction, typically achieved through a Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate.

Multi-Step Synthesis from Precursor Anilines

Multi-step syntheses provide an alternative and often more controlled route to complex molecules by building the substitution pattern through a series of reactions, frequently involving the temporary modification of functional groups.

The conversion of an aromatic amino group into a diazonium salt ([Ar-N₂]⁺) is a cornerstone of synthetic aromatic chemistry. The diazonium group is an excellent leaving group and can be substituted by a wide range of functionalities, including halogens.

Sandmeyer Reaction: This reaction is a classic method for converting an aromatic amine into an aryl halide. nih.gov A primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment with a copper(I) halide, such as copper(I) bromide (CuBr), replaces the diazonium group with a bromine atom. nih.gov This strategy could be employed if a suitable dianiline or amino-nitro precursor were available, where one amino group could be selectively diazotized and replaced.

Balz-Schiemann Reaction: To introduce fluorine, the diazonium salt is typically precipitated as its tetrafluoroborate (B81430) (ArN₂⁺BF₄⁻) salt. Gentle heating of this salt then causes decomposition, releasing nitrogen gas and forming the aryl fluoride. nih.gov

These diazotization strategies offer a powerful method for introducing bromine or fluorine onto a pre-existing, complex aniline structure that might be difficult to functionalize directly.

The high reactivity of the primary amino group in anilines can lead to undesired side reactions, such as oxidation or over-halogenation. To circumvent this, the amino group is often temporarily protected with a less-activating group. utsouthwestern.edu

A common and effective strategy involves the acetylation of the amine. google.com The resulting acetanilide (B955) is less activated than the parent aniline, allowing for more controlled subsequent reactions.

The general sequence for this approach is as follows:

Protection: The precursor aniline (e.g., 4-fluoro-6-methoxyaniline) is treated with acetic anhydride (B1165640) to form the corresponding N-acetylated compound, N-(4-fluoro-6-methoxyphenyl)acetamide. google.com

Functionalization: The protected intermediate is then subjected to bromination. The bulky acetyl group, while still an ortho, para-director, can sterically hinder the adjacent ortho positions, further enhancing the regioselectivity of the bromination at the desired C2 position. google.com

Deprotection: The final step involves the removal of the acetyl protecting group by acid- or base-catalyzed hydrolysis, which regenerates the primary amino group and yields the final product, 2-bromo-4-fluoro-6-methoxyaniline.

| Step | Reaction | Reagents | Purpose |

| 1. Protection | Acetylation | Acetic Anhydride (Ac₂O) | To moderate the reactivity of the amino group and prevent side reactions. google.com |

| 2. Functionalization | Bromination | HBr/H₂O₂ or NBS | Regioselective introduction of bromine onto the protected aniline ring. google.com |

| 3. Deprotection | Hydrolysis | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) | To remove the acetyl group and restore the primary aniline. |

This protection-deprotection sequence provides a robust and reliable pathway for the synthesis, ensuring high yields and purity by minimizing the formation of unwanted isomers and byproducts.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry into the synthesis of complex aromatic compounds involves a holistic approach, considering factors from the choice of starting materials to the final purification steps. Key considerations include maximizing the incorporation of all reactant atoms into the final product (atom economy), minimizing waste, and using less hazardous and more sustainable chemicals.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. vixra.orgprimescholars.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. scranton.edu

A plausible synthetic pathway to this compound can be conceptualized starting from a readily available precursor, such as 4-fluoro-2-methoxyaniline. The synthesis would likely involve electrophilic aromatic substitution reactions, namely bromination, to introduce the bromine atom at the desired position.

Hypothetical Synthetic Route and Atom Economy Analysis:

A common method for introducing a bromine atom onto an activated aromatic ring, such as an aniline derivative, is through electrophilic bromination. organicchemistrytutor.comlibretexts.org A traditional approach might involve the use of molecular bromine (Br₂) with a Lewis acid catalyst. However, from a green chemistry perspective, reagents like N-Bromosuccinimide (NBS) are often preferred as they are less hazardous to handle. cambridgescholars.comwordpress.com

Let's analyze a hypothetical two-step synthesis starting from 4-fluoroanisole (B119533) to illustrate the principles of atom economy. The process would involve nitration followed by reduction of the nitro group to an amine, and finally bromination.

Step 1: Nitration of 4-fluoroanisole In this step, 4-fluoroanisole is treated with a nitrating mixture, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to introduce a nitro group onto the aromatic ring. organicchemistrytutor.combyjus.com

Step 2: Reduction of the Nitro Group The resulting nitro compound is then reduced to the corresponding aniline. Catalytic hydrogenation is a common and often green method for this transformation. google.com

Step 3: Bromination of 4-fluoro-2-methoxyaniline The final step involves the selective bromination of the aniline derivative. Using a reagent like N-Bromosuccinimide (NBS) can offer better selectivity and is considered a greener alternative to molecular bromine. cambridgescholars.comwordpress.com

Table 1: Comparison of Brominating Agents and Atom Economy

| Brominating Agent | Molecular Formula | Atoms Incorporated into Product | Byproducts | Theoretical Max. Atom Economy (%) | Green Chemistry Considerations |

| Molecular Bromine (Br₂) | Br₂ | 1 Br | HBr | 50 | Corrosive, hazardous, produces acidic byproduct. researchgate.netnih.gov |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 1 Br | Succinimide | ~47 (for Br) | Safer solid reagent, but still produces a stoichiometric byproduct. cambridgescholars.comwordpress.com |

| In-situ generated Br₂ | from HBr/NaOCl | 1 Br | NaCl, H₂O | High (reagents are cheap) | Avoids handling of pure Br₂, byproducts are benign. nih.govnih.gov |

The choice of reagents and solvents plays a pivotal role in the environmental impact of a synthetic process. Green chemistry encourages the use of substances that are less toxic, renewable, and biodegradable. nih.gov

Sustainable Reagents:

In the context of synthesizing this compound, the selection of the brominating agent is a key consideration. As mentioned, moving away from molecular bromine to alternatives like NBS is a step towards a greener process. cambridgescholars.comwordpress.com An even more sustainable approach is the in situ generation of the brominating species. For example, the oxidation of bromide salts (like KBr or HBr) with a benign oxidant (like hydrogen peroxide or sodium hypochlorite) can produce the active bromine species directly in the reaction mixture, avoiding the handling and transportation of hazardous bromine. nih.govnih.govrsc.org This method often results in water and simple salts as byproducts, which are environmentally benign. cambridgescholars.com

For the reduction of the nitro group, catalytic hydrogenation using a heterogeneous catalyst (e.g., palladium on carbon) with hydrogen gas is a highly atom-economical and clean method, producing only water as a byproduct. google.com

Sustainable Solvents:

Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry advocates for their replacement with safer and more sustainable alternatives. nih.gov For electrophilic aromatic substitution reactions, chlorinated solvents are commonly used but are environmentally persistent. rsc.org

Greener solvent alternatives include:

Water: When possible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. However, the low solubility of many organic compounds in water can be a limitation.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution and exposure risks. They can be designed to be task-specific, potentially acting as both solvent and catalyst. nih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the product by depressurization.

Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene, are gaining traction as replacements for traditional petroleum-based solvents. nih.gov

In a potential green synthesis of this compound, exploring the use of an ionic liquid or a bio-derived solvent for the bromination step could significantly reduce the environmental impact compared to using a chlorinated solvent. nih.govnih.gov Solvent-free, or mechanochemical, approaches, where reactions are carried out by grinding solids together, represent an even greener alternative by completely eliminating the need for a solvent. rsc.orgacgpubs.org

Table 2: Comparison of Solvents for Organic Synthesis

| Solvent | Key Properties | Green Chemistry Advantages | Green Chemistry Disadvantages |

| Dichloromethane | Volatile, effective solvent | Good solubilizing power for many reactants. | Toxic, suspected carcinogen, environmentally persistent. rsc.org |

| Toluene | Aromatic hydrocarbon | Can sometimes be recycled. | Volatile, flammable, toxic. nih.gov |

| Water | Polar, protic | Non-toxic, non-flammable, abundant, cheap. | Poor solubility for many non-polar organic compounds. |

| Ionic Liquids | Low volatility, tunable properties | Low volatility reduces air pollution, can be recycled, can act as catalysts. nih.gov | Can be expensive, potential toxicity and biodegradability issues need to be assessed. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived ether | Derived from renewable resources, higher boiling point than THF. nih.gov | Can form peroxides, still flammable. |

| Solvent-free (Mechanochemistry) | No solvent used | Eliminates solvent waste, can lead to faster reactions and different selectivities. rsc.orgacgpubs.org | Not suitable for all reaction types, scalability can be a challenge. |

By carefully selecting reagents and solvents based on green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 4 Fluoro 6 Methoxyaniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) is a key reaction class for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org In the case of 2-Bromo-4-fluoro-6-methoxyaniline, the presence of both bromine and fluorine atoms provides two potential leaving groups for nucleophilic attack.

Investigation of Substituent Effects on Reactivity

The reactivity of aryl halides in SNAAr reactions is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity by stabilizing the negatively charged intermediate (Meisenheimer complex), while electron-donating groups have the opposite effect. libretexts.org In this compound, the methoxy (B1213986) group is electron-donating, and the amino group is also strongly electron-donating, which would generally be expected to decrease the ring's susceptibility to nucleophilic attack.

However, the fluorine atom, being highly electronegative, acts as an electron-withdrawing group through induction, which can activate the ring towards nucleophilic substitution. youtube.com The position of the substituents relative to the leaving groups is also crucial. For a nucleophilic aromatic substitution to occur, an electron-withdrawing substituent must be positioned ortho or para to the leaving group to effectively stabilize the intermediate carbanion through resonance. libretexts.org In this compound, the fluorine is ortho to the bromine and the amino group is also ortho to the bromine. The methoxy group is para to the bromine.

The relative lability of the halogens as leaving groups in SNAAr reactions typically follows the order F > Cl > Br > I. This is because the more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon more electrophilic and susceptible to nucleophilic attack. youtube.com Therefore, in reactions involving this compound, the fluorine atom would be the preferred leaving group in a nucleophilic aromatic substitution reaction.

Exploration of Diverse Nucleophiles

A variety of nucleophiles can be employed in SNAAr reactions with appropriately activated aryl halides. Common nucleophiles include alkoxides, phenoxides, amines, and thiols. The choice of nucleophile allows for the introduction of a wide range of functional groups onto the aromatic ring. While specific studies on the reaction of diverse nucleophiles with this compound are not extensively detailed in the provided search results, the general principles of SNAAr suggest that this compound could react with various nucleophiles, likely leading to the displacement of the fluorine atom.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in organic synthesis. The bromine atom in this compound makes it a suitable substrate for these types of reactions.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an aryl halide, is a prominent method for forming C(sp2)-C(sp2) bonds. libretexts.orgunimib.it The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The bromo substituent on this compound makes it an excellent candidate for Suzuki-Miyaura coupling. The presence of the electron-donating amino and methoxy groups can influence the rate of oxidative addition. While electron-rich aryl halides can sometimes react more slowly, the choice of palladium catalyst and ligands can overcome this. rsc.org For instance, the use of specialized phosphine (B1218219) ligands can facilitate the coupling of functionalized primary and secondary amines with aryl halides. rsc.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-bromoaniline | 2-thienyl boronic acid | Pd(dtbpf)Cl2, Et3N | 2-(2-thienyl)aniline | High | unimib.it |

| 4-bromoaniline | 3-thienyl boronic acid | Pd(dtbpf)Cl2, Et3N | 4-(3-thienyl)aniline | High | unimib.it |

This table illustrates the versatility of the Suzuki-Miyaura reaction with various bromoanilines and related compounds, suggesting that this compound would be a viable substrate for similar transformations.

Other Transition Metal-Catalyzed Coupling Reactions

Besides the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-coupling reactions can be utilized with aryl bromides like this compound. These include the Negishi coupling (using organozinc reagents), Stille coupling (using organotin reagents), and Sonogashira coupling (using terminal alkynes). libretexts.orgbeilstein-journals.org

The Sonogashira coupling, for example, is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. beilstein-journals.org This reaction would allow for the introduction of an alkynyl group at the bromine-substituted position of this compound.

Electrophilic Aromatic Substitution Reactions

The directing effects of these substituents are additive. The powerful activating and directing influence of the amino and methoxy groups will dominate the reactivity of the ring. The positions ortho and para to the amino and methoxy groups are activated towards electrophilic attack.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| 2,4-dinitrofluorobenzene |

| p-chloronitrobenzene |

| o-chloronitrobenzene |

| m-chloronitrobenzene |

| 2-bromoaniline |

| 2-(2-thienyl)aniline |

| 4-bromoaniline |

| 4-(3-thienyl)aniline |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine |

Directing Group Effects and Positional Selectivity

The reactivity of an aromatic ring in electrophilic substitution is profoundly influenced by the nature of the substituents it carries. Substituents are broadly classified as either activating or deactivating, and as directors towards ortho-, para-, or meta-positions. In this compound, the benzene (B151609) ring is decorated with four distinct groups: an amino (-NH₂), a methoxy (-OCH₃), a bromo (-Br), and a fluoro (-F) group.

The amino and methoxy groups are potent activating groups due to their ability to donate electron density to the ring through resonance. This increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. Conversely, the bromo and fluoro substituents are halogens, which are deactivating due to their inductive electron-withdrawing effect, yet they direct incoming electrophiles to the ortho and para positions through resonance stabilization of the cationic intermediate (the Wheland intermediate).

The positions on the aniline (B41778) ring are numbered with the amino group at C1. Therefore, the substituents are at C1 (-NH₂), C2 (-Br), C4 (-F), and C6 (-OCH₃). The available positions for an incoming electrophile are C3 and C5. The regioselectivity of a substitution reaction is determined by the cumulative electronic and steric influences of all four groups.

Electronic Effects: The powerful activating -NH₂ and -OCH₃ groups dominate the electronic landscape. The methoxy group at C6 directs ortho (to C5) and para (to C3). The amino group at C1 is the strongest activator, but its ortho (C2, C6) and para (C4) positions are already occupied. The ortho-, para-directing influences of the halogens at C2 and C4 also converge on positions C3 and C5.

Steric Effects: Steric hindrance plays a crucial role in determining the final product distribution. An attack at the C3 position is sterically hindered by the adjacent bulky bromine atom at C2. An attack at the C5 position is flanked by the methoxy group at C6 and the fluoro group at C4. The interplay between the strong para-directing effect of the methoxy group (favoring C3) and the steric hindrance from the bromine atom makes the prediction of the major product complex and often requires experimental verification.

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH₂ (Amino) | C1 | Strongly Activating | Ortho, Para |

| -OCH₃ (Methoxy) | C6 | Activating | Ortho, Para |

| -Br (Bromo) | C2 | Deactivating | Ortho, Para |

| -F (Fluoro) | C4 | Deactivating | Ortho, Para |

Competitive Reaction Analysis

To contextualize the reactivity of this compound, it is useful to compare it with structurally related molecules. The rate of electrophilic aromatic substitution is highly dependent on the net electron-donating or electron-withdrawing nature of the substituents on the ring.

In contrast, a molecule like 2-bromo-4-fluoroaniline lacks the strongly activating methoxy group. Its reactivity would be significantly lower, governed primarily by the strong activation of the amino group tempered by the deactivation of the two halogens.

Advanced Spectroscopic Characterization and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a detailed view of the hydrogen and carbon framework of 2-Bromo-4-fluoro-6-methoxyaniline.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromo, fluoro, methoxy, and amino substituents. The multiplicity of these signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons, and the coupling constants (J) provide information about the relative positions of these protons on the aromatic ring. The methoxy group would appear as a sharp singlet, integrating to three protons, while the amine protons would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are indicative of the substituent effects. Carbons directly attached to electronegative atoms like bromine, fluorine, and oxygen will be deshielded and appear at a higher chemical shift.

While a complete, publicly available, and detailed analysis with coupling constants is limited, the following table summarizes the expected and reported ¹H NMR data.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic CH | 6.5 - 7.5 | d, dd | 2H |

| NH₂ | 3.5 - 5.0 (broad) | s | 2H |

| OCH₃ | ~3.8 | s | 3H |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would definitively establish the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Detailed experimental data from 2D NMR studies of this compound are not available in the public domain.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300 - 3500 | Stretching (symmetric and asymmetric) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Methoxy) | 2850 - 2960 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Methoxy) | 1000 - 1300 | Stretching |

| C-F | 1000 - 1400 | Stretching |

| C-Br | 500 - 600 | Stretching |

Note: Specific, experimentally determined FT-IR peak values for this compound are not widely reported.

Raman spectroscopy provides complementary information to FT-IR. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-Br bond. Detailed experimental Raman spectra for this compound are not publicly available.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of approximately equal intensity.

Predicted mass spectrometry data for this compound suggests the following:

| Adduct | Predicted m/z |

| [M+H]⁺ | 219.97678 |

| [M+Na]⁺ | 241.95872 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a compound. For this compound, HRMS provides an exact mass measurement, distinguishing it from other molecules with the same nominal mass. The monoisotopic mass of this compound is calculated as 218.96950 Da. nih.gov

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for various adducts of the molecule. These predictions are valuable for identifying the compound in complex mixtures using ion mobility-mass spectrometry techniques. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 219.97678 | 136.1 |

| [M+Na]⁺ | 241.95872 | 149.1 |

| [M-H]⁻ | 217.96222 | 141.4 |

| [M+NH₄]⁺ | 237.00332 | 158.1 |

| [M+K]⁺ | 257.93266 | 137.9 |

| [M+H-H₂O]⁺ | 201.96676 | 135.2 |

| [M]⁺ | 218.96895 | 153.3 |

| [M]⁻ | 218.97005 | 153.3 |

| Data sourced from predicted values. uni.lu |

Mechanistic Studies of Ion Fragmentation

The study of ion fragmentation patterns in mass spectrometry provides structural information about the molecule. When this compound is ionized, the resulting molecular ion can undergo fragmentation through various pathways. While specific experimental fragmentation studies for this exact compound are not detailed in the provided results, general principles can be applied based on its functional groups.

Common fragmentation pathways for related aromatic amines, ethers, and halogenated compounds include:

Loss of a methyl group (-CH₃): Cleavage of the ether group can lead to the loss of a methyl radical, a common fragmentation for methoxy-substituted aromatic rings.

Loss of a bromine atom (-Br): The carbon-bromine bond can break, leading to a fragment ion without the bromine atom.

Decarbonylation (-CO): Following the loss of the methyl group, the resulting phenoxy radical can lose a molecule of carbon monoxide.

Analysis of LC-MS/MS data for structurally related compounds, such as 2-Bromo-4,6-dinitroaniline, reveals characteristic fragmentation patterns, including the loss of nitro groups and cleavage of the aromatic ring, which helps in structural confirmation. nih.gov Similar principles would apply to the analysis of this compound, where the fragmentation would be dictated by the relative bond strengths and stability of the resulting fragments.

Computational Chemistry for Molecular and Electronic Structure Research

Computational chemistry serves as a powerful complement to experimental data, offering deep insights into the geometric and electronic properties of molecules. Techniques like Density Functional Theory (DFT) are pivotal in this area.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and vibrational frequencies of organic compounds. For molecules similar to this compound, such as 2-bromo-6-chloro-4-fluoroaniline (B1268482) and 2-bromo-4-methylaniline, DFT calculations at the B3LYP level of theory with basis sets like 6-31+G(d,p) or 6-311++G*(d,p) have been shown to provide reliable results. researchgate.netnih.gov

The process involves:

Geometry Optimization: The initial molecular structure is computationally relaxed to find its lowest energy conformation. This provides optimized bond lengths and bond angles. semanticscholar.org For the benzene (B151609) ring in substituted anilines, substitutions can cause slight deviations from a perfect hexagonal angle. researchgate.net

Vibrational Frequency Calculation: Once the geometry is optimized, the vibrational frequencies corresponding to the normal modes of vibration are calculated. These theoretical frequencies can be compared with experimental data from FTIR and FT-Raman spectroscopy. researchgate.netnih.gov A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values. researchgate.net

Table 2: Typical Parameters Investigated in DFT Analysis of Substituted Anilines

| Parameter | Description | Significance |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides the fundamental geometry of the molecule. semanticscholar.org |

| Bond Angles (°) | The angle formed between three connected atoms. | Defines the spatial arrangement of the atoms and molecular shape. semanticscholar.org |

| Vibrational Modes (cm⁻¹) | Frequencies of molecular vibrations (e.g., C-C stretching, N-H bending, C-F bending). | Correlates theoretical structure with experimental spectroscopic data (FTIR/Raman). researchgate.net |

| This table is illustrative of the methodology applied to similar compounds. researchgate.netsemanticscholar.org |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly using DFT, are essential for understanding the electronic properties and predicting the chemical reactivity of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO and LUMO Analysis: The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In an MEP map, red areas indicate regions of strong repulsion (electron-rich, e.g., near the nitrogen of the amine group), while blue areas signify regions of strong attraction (electron-poor). researchgate.net This map serves as a guide for predicting how the molecule will interact with other reagents. tci-thaijo.org

Table 3: Significance of Calculated Electronic Properties

| Property | Description | Chemical Insight |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to act as an electron donor. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to act as an electron acceptor. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around the molecule. | Predicts sites for electrophilic and nucleophilic attack, guiding understanding of intermolecular interactions. researchgate.nettci-thaijo.org |

| This table describes the general application of quantum chemical calculations for reactivity prediction. researchgate.netresearchgate.nettci-thaijo.org |

Applications of 2 Bromo 4 Fluoro 6 Methoxyaniline As a Versatile Intermediate in Academic Research

Strategic Building Block in Pharmaceutical Research and Drug Discoverychemimpex.combath.ac.ukbenchchem.com

The inherent structural and electronic properties of 2-Bromo-4-fluoro-6-methoxyaniline make it a sought-after precursor in the design and synthesis of novel therapeutic agents. The presence of multiple reaction sites allows for diverse chemical modifications, enabling the construction of extensive libraries of compounds for biological screening.

Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial starting material in the multi-step synthesis of new chemical entities with potential therapeutic value. The aniline (B41778) functional group can be readily acylated, alkylated, or converted into various heterocyclic systems. Furthermore, the bromine atom provides a handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide range of molecular fragments. The fluorine and methoxy (B1213986) groups can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development. While specific, publicly disclosed APIs directly synthesized from this compound are limited, its structural motifs are present in numerous patented compounds, highlighting its importance in proprietary drug discovery programs.

Development of Compounds with Potential Anticancer Properties (e.g., ALK inhibitors, SIRT6 activators)

The quest for targeted cancer therapies has led to the exploration of diverse chemical scaffolds. Substituted anilines are a key component of many kinase inhibitors. nih.gov Although direct synthesis of a commercial anaplastic lymphoma kinase (ALK) inhibitor using this compound is not explicitly detailed in publicly available literature, the core structure is highly relevant. For instance, the synthesis of potent ALK inhibitors often involves the coupling of a substituted aniline with a heterocyclic core. The 2-bromo-4-fluoro-6-methoxy substitution pattern offers a unique combination of steric and electronic properties that can be exploited to achieve high affinity and selectivity for the kinase's ATP-binding pocket.

Similarly, in the development of Sirtuin 6 (SIRT6) activators, which have shown promise as tumor suppressors, halogenated aniline derivatives are utilized. For example, 5-Bromo-4-fluoro-2-methylaniline is a key intermediate in the synthesis of MDL compounds, which are known SIRT6 activators. ossila.com These activators bind to an allosteric site on the enzyme, enhancing its deacetylase activity. ossila.com The structural similarity suggests that this compound could be a valuable building block for novel SIRT6 activators.

| Target | Related Intermediate | Therapeutic Potential | Reference |

|---|---|---|---|

| Anaplastic Lymphoma Kinase (ALK) | Substituted anilines | Non-small cell lung cancer | |

| Sirtuin 6 (SIRT6) | 5-Bromo-4-fluoro-2-methylaniline | Tumor suppression | ossila.com |

Precursor for Inhibitors of Key Enzymes (e.g., Rho kinase)

Rho kinase (ROCK) is a serine/threonine kinase that plays a crucial role in various cellular processes, and its inhibition is a therapeutic target for cardiovascular diseases and other conditions. google.com The development of potent and selective ROCK inhibitors often involves the synthesis of complex heterocyclic structures, where substituted anilines can serve as key precursors. For example, a patent for Rho kinase inhibitors describes compounds containing a N-(4-bromo-2-fluorophenyl) moiety, highlighting the utility of this substitution pattern in achieving desired biological activity. mdpi.com The unique electronic environment created by the bromo, fluoro, and methoxy substituents in this compound can be leveraged to fine-tune the binding affinity and selectivity of potential ROCK inhibitors.

| Enzyme Target | Relevant Moiety in Patented Inhibitors | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Rho kinase (ROCK) | N-(4-bromo-2-fluorophenyl) | Cardiovascular diseases | mdpi.comnih.gov |

Intermediate in Antibiotic and Antidiarrheal Agent Synthesis

While direct evidence of this compound's use in the synthesis of commercially available antibiotics or antidiarrheal agents is not prevalent in the public domain, the structural motifs are relevant to the development of antimicrobial compounds. Halogenated anilines are known to be precursors to various bioactive heterocyclic compounds with antibacterial properties. chemimpex.com The strategic placement of bromo and fluoro substituents can enhance the antimicrobial efficacy of the final molecule. Further research and exploration in patent literature may reveal specific applications in this therapeutic area.

Utility in Agrochemical Developmentchemimpex.comgoogle.com

The principles of rational drug design also extend to the development of modern agrochemicals, where the goal is to create potent and selective agents for crop protection. Substituted anilines are a well-established class of intermediates in the synthesis of various pesticides. bath.ac.uk

Synthesis of Herbicides and Pesticides

The development of effective herbicides and pesticides often relies on the synthesis of molecules that can selectively interact with biological targets in weeds or pests. Halogenated and methoxy-substituted anilines are known to be important building blocks in this field. For instance, the fungicide thifluzamide (B1681302) is synthesized from 2,6-dibromo-4-trifluoromethoxyaniline, demonstrating the utility of such substituted anilines in creating potent agrochemicals. google.com Additionally, a patent has been filed for 2-bromo-4-fluoro-6-nitrophenol, a structurally related compound, for its fungicidal and herbicidal activities. google.com These examples underscore the potential of this compound as a precursor for the development of new and effective crop protection agents. The specific combination of substituents can influence the molecule's uptake, translocation, and binding affinity to its target site in the pest or weed, while potentially minimizing its impact on the crop and the environment.

| Agrochemical Type | Related Compound | Application | Reference |

|---|---|---|---|

| Fungicide | 2,6-Dibromo-4-trifluoromethoxyaniline (precursor to Thifluzamide) | Crop protection | google.com |

| Fungicide/Herbicide | 2-Bromo-4-fluoro-6-nitrophenol | Crop protection | google.com |

Development of Fungicidal and Bactericidal Agents

The core structure of this compound serves as a crucial starting point for the synthesis of novel compounds with potential fungicidal and bactericidal properties. The presence of halogen and methoxy groups can influence the lipophilicity and electronic properties of the resulting molecules, which in turn can enhance their interaction with microbial targets.

Research into substituted anilines and their derivatives has shown promise in developing potent antimicrobial agents. mdpi.com For instance, structural analogs of this compound have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the disruption of bacterial cell membranes or interference with essential metabolic pathways.

Furthermore, the aniline moiety is a key component in the synthesis of various heterocyclic compounds known for their broad-spectrum antimicrobial activities. For example, quinoline (B57606) derivatives, which can be synthesized from substituted anilines, have shown significant in vitro activity against a range of bacteria and fungi. nih.gov Specifically, certain 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogues have exhibited potent dual antimicrobial and antimycobacterial activities. nih.gov The synthesis of such compounds often involves the versatile reactivity of the aniline precursor.

Similarly, benzimidazole (B57391) derivatives synthesized from substituted anilines have been evaluated for their antimicrobial properties against various bacteria and fungi. mdpi.com The ability to introduce different substituents onto the aniline ring allows for the fine-tuning of the biological activity of the resulting heterocyclic systems.

While direct studies on the fungicidal and bactericidal applications of compounds derived specifically from this compound are not extensively documented, the established antimicrobial potential of structurally similar anilines and their heterocyclic derivatives underscores the importance of this compound as a valuable intermediate in the ongoing search for new and effective antimicrobial agents.

Contributions to Materials Science and Specialty Chemicals

The unique electronic and structural features of this compound make it a valuable precursor in the field of materials science, particularly for the synthesis of advanced polymers, coatings, and functional dyes.

Precursor for Advanced Polymers and Coatings

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline (PANI). sigmaaldrich.comchemicalbook.com The properties of these polymers can be tailored by introducing substituents onto the aniline ring. The presence of bromo, fluoro, and methoxy groups in this compound offers a route to functionalized polyanilines with potentially enhanced properties, such as improved solubility, thermal stability, and specific sensory capabilities. sigmaaldrich.comchemicalbook.com For instance, studies on other substituted anilines have shown that the nature of the substituent can influence the surface morphology and electrical properties of the resulting polymers. sigmaaldrich.com

Hypercrosslinked polymers derived from aniline have also been investigated for applications such as iodine capture, demonstrating the versatility of aniline-based polymeric structures. sigmaaldrich.comatlantis-press.com The incorporation of this compound into such polymer backbones could lead to materials with tailored functionalities for specific applications in areas like environmental remediation or sensor technology.

Synthesis of Functional Dyes and Pigments

Azo dyes, characterized by the -N=N- linkage, represent a major class of synthetic colorants. researchgate.net The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with a suitable coupling component. researchgate.netnih.gov The color of the resulting dye is determined by the electronic properties of the substituents on the aromatic rings. The bromo, fluoro, and methoxy groups in this compound can act as auxochromes, modifying the color and fastness properties of the dye.

Research on azo dyes derived from substituted anilines has shown that the nature and position of the substituents can significantly impact the absorption spectra of the dyes. nih.gov For example, the synthesis of azo dyes from 2-methoxyaniline has been reported, highlighting the role of the methoxy group in the final color. researchgate.netlibretexts.org The combination of electron-withdrawing (bromo and fluoro) and electron-donating (methoxy) groups in this compound provides a platform for the rational design of novel azo dyes with specific desired colors and properties for applications in textiles, printing, and high-technology fields.

Role in Complex Organic Synthesis

This compound is a highly functionalized building block that provides access to a wide array of complex organic molecules, including highly substituted aromatic systems and various heterocyclic ring systems.

Access to Highly Substituted Aromatic Systems

The bromine atom in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide variety of substituents at the 2-position of the aniline ring, leading to highly functionalized aromatic compounds.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Description | Potential Application with this compound |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govmdpi.comorganic-chemistry.orgnih.govresearchgate.net | Reaction of the bromo group with various boronic acids or esters to introduce alkyl, alkenyl, or aryl substituents. mdpi.com |

| Heck Reaction | Forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. ambeed.combeilstein-journals.orgwikipedia.orgnih.gov | Coupling of the bromo group with alkenes to introduce vinyl or substituted vinyl groups. ambeed.combeilstein-journals.org |

| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgsigmaaldrich.comchemicalbook.comachemblock.comnih.govchemicalbook.comsigmaaldrich.com | Reaction of the bromo group with various primary or secondary amines to introduce new amino substituents. libretexts.orgsigmaaldrich.comchemicalbook.com |

The Suzuki-Miyaura coupling, for instance, would enable the synthesis of biaryl compounds by reacting this compound with various arylboronic acids. nih.govmdpi.com The Heck reaction offers a pathway to stilbene (B7821643) and cinnamate (B1238496) derivatives through the coupling with alkenes. ambeed.combeilstein-journals.org Furthermore, the Buchwald-Hartwig amination allows for the introduction of diverse amino groups by coupling with a range of primary and secondary amines, further expanding the library of accessible highly substituted anilines. libretexts.orgsigmaaldrich.comchemicalbook.com

Heterocyclic Ring System Formation

The reactive sites on this compound make it an ideal starting material for the construction of various heterocyclic ring systems, which are core structures in many pharmaceuticals and biologically active compounds.

Quinoline Derivatives: Quinolines can be synthesized through various methods, often involving the cyclization of substituted anilines. nih.govresearchgate.netresearchgate.netlibretexts.orgresearchgate.net The Pfitzinger reaction, for example, allows for the synthesis of quinoline-4-carboxylic acids from anilines and α-keto esters. researchgate.net The Combes quinoline synthesis and the Doebner-von Miller reaction are other classical methods that utilize aniline derivatives. The functional groups on this compound can direct the cyclization and provide handles for further functionalization of the resulting quinoline ring system.

Indole (B1671886) Derivatives: The Fischer indole synthesis is a widely used method for constructing the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone. ambeed.com While not a direct application of the aniline, the synthesis of the required substituted phenylhydrazine can often be achieved from the corresponding aniline. More direct methods, such as the palladium-catalyzed cyclization of o-alkynylanilines, also offer a route to indoles. ambeed.com The bromo and amino groups of this compound provide the necessary functionalities for such transformations.

Benzofuran (B130515) Derivatives: Benzofurans, oxygen-containing heterocyclic compounds, can also be synthesized from precursors derived from this compound. mdpi.com For instance, a common strategy involves the O-alkylation of a phenol (B47542) followed by cyclization. The amino group of the aniline could be converted to a hydroxyl group via a Sandmeyer-type reaction, and the resulting phenol could then be used in benzofuran synthesis. Alternatively, palladium-catalyzed intramolecular C-O bond formation from an appropriately substituted precursor is a modern and efficient method. mdpi.com

Table 2: Potential Heterocyclic Systems from this compound

| Heterocycle | General Synthetic Approach |

|---|---|

| Quinolines | Cyclization reactions involving the aniline nitrogen and a suitable carbonyl compound. researchgate.netresearchgate.netresearchgate.net |

| Indoles | Fischer indole synthesis (via the corresponding hydrazine) or palladium-catalyzed cyclizations. ambeed.com |

| Benzofurans | Conversion of the amino group to a hydroxyl group followed by cyclization strategies. mdpi.com |

Biological Activity and Interaction Studies of 2 Bromo 4 Fluoro 6 Methoxyaniline Derivatives

Enzyme Interaction Investigations

There is currently no specific information available in the public domain detailing the interaction of 2-bromo-4-fluoro-6-methoxyaniline derivatives with specific enzymes.

Application in Biochemical Assays

No specific applications of this compound derivatives in biochemical assays have been documented in publicly available research.

Elucidation of Molecular Targets and Pathways

Specific molecular targets and biological pathways modulated by this compound derivatives have not been identified in the available scientific literature.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Comprehensive SAR or SPR studies for derivatives of this compound are not available in the public research domain. Such studies would require the synthesis and biological evaluation of a library of related compounds, which does not appear to have been undertaken or published.

Emerging Trends and Future Perspectives in the Research of 2 Bromo 4 Fluoro 6 Methoxyaniline

Innovations in Synthetic Methodologies

The synthesis of highly substituted anilines like 2-Bromo-4-fluoro-6-methoxyaniline presents challenges in achieving high regioselectivity and yield. Traditional methods often involve harsh reagents and can lead to the formation of undesirable isomers. Current research is focused on developing more sophisticated and sustainable synthetic strategies.

A significant trend is the move away from hazardous reagents like elemental bromine for bromination reactions. Innovative approaches utilize safer brominating systems, such as the combination of sodium bromide or potassium bromide with an oxidizing agent like hydrogen peroxide, often under catalytic conditions. google.com This method not only mitigates the risks associated with handling volatile and corrosive bromine but also aligns with the principles of green chemistry by improving atom economy. google.com

Another area of innovation involves multi-step synthetic routes that employ protecting groups to control the regioselectivity of halogenation. For instance, the amino group of a precursor like o-fluoroaniline can be protected, followed by sulfonation to block a reactive site, enabling precise bromination at the desired position. google.com Subsequent removal of the directing and protecting groups yields the target molecule with high purity. google.com Such methods, although involving more steps, offer superior control over the final product structure, reducing the need for extensive purification and minimizing the generation of isomeric impurities. google.com These strategic, multi-step syntheses are crucial for producing complex anilines for specialized applications.

Future research will likely focus on the development of continuous flow chemistry processes for the synthesis of this compound and its derivatives. innospk.com Flow chemistry offers enhanced safety, better reaction control, and the potential for easier scale-up, making it an attractive platform for industrial production. innospk.com

| Synthetic Approach | Key Features | Advantages | Relevant Compounds |

| Catalytic Bromination | Use of metal bromide (e.g., NaBr) and H₂O₂ with a catalyst (e.g., ammonium molybdate). google.com | Avoids hazardous elemental bromine; improved safety and suitability for industrial production. google.com | 2,6-dibromo-4-trifluoromethoxyaniline google.com |

| Regioselective Synthesis | Multi-step process involving protection of the amino group and use of directing groups (e.g., sulfonation). google.comwipo.int | High regioselectivity, high product purity, avoidance of para-isomers, reduced energy consumption. google.comwipo.int | 2-bromo-6-fluoroaniline google.comwipo.int |

| Precursor Bromination | Direct bromination of a substituted aniline (B41778) precursor. nbinno.com | A more direct route if the precursor's reactivity allows for selective bromination. nbinno.com | 4-Fluoro-2-methoxyaniline nbinno.com |

Expanding Scope in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net The presence of both fluorine and bromine atoms, along with a methoxy (B1213986) group, makes this compound a highly attractive building block for the design of new pharmaceuticals.

Aniline derivatives are foundational structures in a wide range of therapeutic agents, including those with anticancer and anti-tubercular properties. nih.govijprajournal.comnih.gov The specific substitution pattern of this compound allows for its use as a key intermediate in synthesizing complex molecules. For example, related fluoro-methoxyanilines serve as precursors for 5-Hydroxytryptamine (5-HT3) receptor antagonists, which are used to manage nausea, and for inhibitors of enzymes like the Botulinum neurotoxin A light chain. nbinno.com

The future for this compound in medicinal chemistry lies in its potential as a scaffold for developing novel kinase inhibitors, central nervous system agents, and anti-infective drugs. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The fluorine and methoxy groups can modulate the compound's electronic properties and its interactions with biological targets. nih.gov The expanding application of this compound is anticipated in the development of targeted therapies where fine-tuning of physicochemical properties is critical for efficacy.

| Therapeutic Area | Role of Aniline Scaffold | Potential Application of this compound |

| Oncology | Core structure in anticancer agents, including platinum (II) complexes. nih.govnih.gov | Development of novel kinase inhibitors or cytotoxic agents. |

| Neurology | Precursor for 5-HT3 receptor antagonists and neurotoxin inhibitors. nbinno.com | Design of new agents for treating chronic pain or neurodegenerative diseases. innospk.com |

| Infectious Diseases | Building block for anti-tubercular compounds. ijprajournal.com | Synthesis of new antibiotics or antiviral drugs. |

Advanced Characterization Techniques

While standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry are essential for routine structural confirmation of this compound, emerging research trends employ more advanced techniques to probe its subtle properties. nih.govnih.gov

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is becoming indispensable for analyzing complex reaction mixtures and identifying trace byproducts formed during the synthesis of halogenated anilines. acs.org This technique provides precise mass measurements, which are crucial for confirming elemental composition and elucidating the structures of unknown products. nih.gov

To understand the electronic and electrochemical behavior of molecules derived from this aniline, cyclic voltammetry is being utilized. benicewiczgroup.comresearchgate.net This technique provides valuable data on oxidation potentials, which is relevant for applications in materials science, such as the development of conducting polymers, and for understanding metabolic pathways in medicinal chemistry. benicewiczgroup.com

Furthermore, the detailed vibrational properties of complex halogenated anilines are being investigated through a combination of experimental FTIR and FT-Raman spectroscopy and theoretical computations. researchgate.net This synergistic approach allows for a more accurate assignment of vibrational modes and provides deeper insight into the molecule's structural and electronic characteristics. researchgate.net

| Technique | Application | Information Gained |

| LC-HRMS | Analysis of reaction products and impurities. acs.org | Precise mass for elemental composition, identification of byproducts. nih.gov |

| Cyclic Voltammetry | Characterization of electrochemical properties. benicewiczgroup.com | Oxidation-reduction potentials, electronic state transitions. researchgate.net |

| Combined FT-Raman/FTIR and Computational Analysis | Detailed vibrational analysis. researchgate.net | Accurate assignment of vibrational modes, insight into molecular structure and bonding. researchgate.net |

| Microwave Dielectric Absorption | Study of photochemical reactions and transient species. researchgate.net | Transient behavior of dipole moments in excited states. |

Computational Approaches for Rational Design and Discovery

Computational chemistry has become a powerful tool in modern chemical research, enabling the prediction of molecular properties and guiding experimental design. For a molecule like this compound, computational approaches are crucial for accelerating the discovery of new applications.

Density Functional Theory (DFT) is widely used to investigate the structural and electronic properties of aniline derivatives. echemcom.com DFT calculations can predict optimized molecular geometries, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, mapping the Molecular Electrostatic Potential (MEP) helps to identify sites susceptible to electrophilic and nucleophilic attack, guiding the design of new synthetic reactions. researchgate.net

In the context of drug discovery, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed for aniline derivatives. researchgate.netnih.gov These models use calculated molecular descriptors to predict biological activity or physical properties like lipophilicity, which is a critical parameter for drug absorption. nih.gov

Molecular docking simulations are another vital computational tool, used to predict how molecules derived from this compound might bind to the active site of a biological target, such as an enzyme or receptor. nih.govijprajournal.com By virtually screening libraries of compounds, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity, saving significant time and resources in the drug discovery process. ijprajournal.com

| Computational Method | Objective | Predicted Parameters |

| Density Functional Theory (DFT) | Elucidate structural and electronic properties. researchgate.net | Optimized geometry, vibrational frequencies, HOMO-LUMO energies, Molecular Electrostatic Potential (MEP). researchgate.net |

| QSAR/QSPR Modeling | Predict biological activity and physicochemical properties. nih.gov | Lipophilicity, viscosity, potential therapeutic activity. researchgate.netnih.gov |

| Molecular Docking | Predict binding interactions with biological targets. nih.gov | Binding modes, binding affinity, guidance for rational drug design. ijprajournal.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.